molecular formula C22H19FN4O3 B2965965 2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(2-methoxybenzyl)acetamide CAS No. 1260905-81-4

2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(2-methoxybenzyl)acetamide

Numéro de catalogue B2965965
Numéro CAS: 1260905-81-4
Poids moléculaire: 406.417
Clé InChI: GDOUGWKVFPRHBT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the fluorine atom could increase the compound’s stability and lipophilicity .

Applications De Recherche Scientifique

Radioligands for Peripheral Benzodiazepine Receptor

The development of positron-emitter labeled ligands for peripheral benzodiazepine receptors (PBR) highlights a significant application of related compounds in neuroimaging and the study of neuroinflammation. Specifically, compounds like N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide have been synthesized and evaluated for their potential as potent radioligands targeting PBR. These ligands, including [(18)F]FMDAA1106 and [(18)F]FEDAA1106, demonstrate high binding affinity to PBR, particularly in regions with high PBR density such as the olfactory bulb. This application underscores the role of such compounds in enhancing the understanding of PBR's function in the brain and its implication in various neurological conditions (Zhang et al., 2003).

Anticancer Activity

The design and synthesis of derivatives related to 2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(2-methoxybenzyl)acetamide have shown promising anticancer activities. For instance, certain 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives have been tested on various cancer cell lines, revealing significant inhibition of cancer cell growth. These findings indicate the potential of these compounds in the development of new anticancer agents (Al-Sanea et al., 2020).

Imaging the Translocator Protein with PET

Compounds within this chemical family have been reported as selective ligands for the translocator protein (18 kDa), with applications in positron emission tomography (PET) imaging. This application is critical for studying various psychiatric and neurodegenerative disorders, providing insights into the role of translocator protein in these conditions. Radiosynthesis techniques have been developed to label these compounds with fluorine-18, facilitating their use in vivo imaging (Dollé et al., 2008).

Anti-Lung Cancer Activity

Novel fluoro-substituted compounds, including benzo[b]pyran derivatives, have been synthesized and evaluated for their anticancer activity, particularly against lung cancer cell lines. These compounds have demonstrated significant activity at low concentrations compared to reference drugs, indicating their potential as therapeutic agents for lung cancer treatment (Hammam et al., 2005).

Coordination Complexes and Antioxidant Activity

The synthesis of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II) ions have shown not only the impact on the self-assembly process via hydrogen bonding but also significant antioxidant activity. These studies contribute to the understanding of the structural requirements for antioxidant activity and potential applications in mitigating oxidative stress-related diseases (Chkirate et al., 2019).

Propriétés

IUPAC Name

2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O3/c1-29-19-7-3-2-5-16(19)13-24-20(28)14-27-12-4-6-18(27)22-25-21(26-30-22)15-8-10-17(23)11-9-15/h2-12H,13-14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOUGWKVFPRHBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(2-methoxybenzyl)acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.